4-(acetylaminomethyl)pyridine N-oxide
Description
Significance of Pyridine (B92270) N-Oxides in Organic Synthesis and Heterocyclic Chemistry
Pyridine N-oxides are heterocyclic compounds derived from pyridines through the oxidation of the ring nitrogen atom. This seemingly simple structural modification has profound implications for the reactivity of the molecule, making pyridine N-oxides invaluable intermediates in organic synthesis. arkat-usa.orgnih.gov The N-oxide group acts as an internal activating group, enhancing the reactivity of the pyridine ring towards both electrophilic and nucleophilic substitution reactions. google.comwikipedia.org
One of the key features of pyridine N-oxides is the polarization of the N-O bond, which results in a significant dipole moment. This polarization increases the electron density at the C2 (α) and C4 (γ) positions of the pyridine ring, making them more susceptible to electrophilic attack. Conversely, the positively charged nitrogen atom facilitates nucleophilic attack at these same positions. This dual reactivity allows for the regioselective functionalization of the pyridine ring, a task that is often challenging to achieve with the parent pyridine molecule. researchgate.net
Furthermore, the N-oxide group can be readily removed through deoxygenation reactions, typically using reagents like phosphorus trichloride or catalytic hydrogenation. This "traceless" activation strategy allows chemists to introduce substituents at specific positions on the pyridine ring and then restore the original pyridine structure, highlighting the synthetic utility of pyridine N-oxides. wikipedia.org Their applications extend to their use as mild oxidizing agents, ligands in coordination chemistry, and as precursors to a wide array of biologically active molecules. nih.govbohrium.com
Overview of 4-(acetylaminomethyl)pyridine N-oxide as a Representative Substituted Pyridine N-Oxide Derivative
Among the vast family of substituted pyridine N-oxides, this compound serves as an illustrative example of a molecule combining the characteristic reactivity of the pyridine N-oxide core with the functional features of an acetylaminomethyl substituent. This particular derivative, with the chemical formula C₈H₁₀N₂O₂, encapsulates the key structural elements that make this class of compounds synthetically useful.
The synthesis of this compound can be envisioned through a couple of primary routes, leveraging the established chemistry of pyridines and their N-oxides. A plausible and common strategy involves the N-oxidation of a pre-functionalized pyridine, in this case, 4-(acetylaminomethyl)pyridine. This oxidation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org
Alternatively, one could start with a pyridine N-oxide already bearing a suitable precursor functional group at the 4-position. For instance, the reduction of 4-nitropyridine-N-oxide to 4-aminopyridine-N-oxide, followed by acetylation of the amino group, would also yield the target molecule. A related synthesis has been reported for the analogous 4-acetylaminopyridine, which involves the reduction of 4-nitropyridine-N-oxide to 4-aminopyridine, followed by acetylation. semanticscholar.org The acetylation of an aminomethyl group, such as in 4-(aminomethyl)pyridine, can be readily achieved using reagents like acetic anhydride or acetyl chloride. smolecule.com
| Property | Data |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Appearance | Not explicitly reported, likely a solid |
| Melting Point | Not explicitly reported |
| Solubility | Expected to be soluble in polar organic solvents |
| Spectroscopic Data | Predicted/Analogous Data |
| ¹H NMR | Signals corresponding to the pyridine ring protons (two doublets), the methylene protons (a singlet or doublet depending on coupling to the NH proton), and the acetyl methyl protons (a singlet). Chemical shifts would be influenced by the N-oxide group and the acetylamino substituent. For comparison, the related 4-methylpyridine N-oxide shows aromatic protons at δ 8.13 and 7.12 ppm and a methyl signal at δ 2.37 ppm. |
| ¹³C NMR | Signals for the pyridine ring carbons, the methylene carbon, the acetyl carbonyl carbon, and the acetyl methyl carbon. The carbons of the pyridine ring would show characteristic shifts due to the N-oxide functionality. For instance, in 4-methylpyridine N-oxide, the pyridine carbons appear at δ 138.4, 138.0, and 126.6 ppm. |
| Infrared (IR) | Characteristic absorption bands for the N-O stretching vibration (typically around 1200-1300 cm⁻¹), the amide C=O stretching (around 1650 cm⁻¹), and N-H stretching and bending vibrations. |
| Mass Spectrometry (MS) | The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. |
Structure
3D Structure
Properties
CAS No. |
80818-96-8 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
N-[(1-oxidopyridin-1-ium-4-yl)methyl]acetamide |
InChI |
InChI=1S/C8H10N2O2/c1-7(11)9-6-8-2-4-10(12)5-3-8/h2-5H,6H2,1H3,(H,9,11) |
InChI Key |
KZEQHOGJFRDZEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=CC=[N+](C=C1)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Pyridine N Oxides and Derivatives
Classical Oxidation Approaches for N-Oxide Formation
Direct oxidation of the pyridine (B92270) nitrogen is the most common and straightforward approach to synthesizing pyridine N-oxides. This method involves treating the corresponding pyridine derivative with a suitable oxidizing agent.
Peracid-Mediated N-Oxidation (e.g., m-CPBA, peracetic acid)
Peroxy acids, also known as peracids, are widely used reagents for the N-oxidation of pyridines due to their reliability and effectiveness under mild conditions. researchgate.netumich.edu
m-Chloroperoxybenzoic acid (m-CPBA) * is a popular choice for this transformation. arkat-usa.orgmdma.ch It is known for its high chemoselectivity, often oxidizing the pyridine nitrogen without affecting other sensitive functional groups that might be present in the molecule. youtube.com The reaction is typically carried out in a chlorinated solvent at or below room temperature. researchgate.net For many N-heterocycles, m-CPBA provides high yields of the corresponding N-oxides. mdma.ch The oxidation of 3-substituted pyridines with m-CPBA has been shown to give higher yields compared to other oxidizing agents. arkat-usa.org
Peracetic acid , often generated in situ from hydrogen peroxide and acetic acid, is another effective reagent for pyridine N-oxidation. orgsyn.orgbme.hugoogle.com This method is considered environmentally friendly as it generates water as a byproduct. bme.hu While peracetic acid is a powerful oxidant, it can sometimes lead to side reactions, and reaction conditions must be carefully controlled. cdnsciencepub.com In some cases, preformed peracetic acid is used, though this can present stability and storage challenges. google.com
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| m-CPBA | Chlorinated solvents (e.g., CH2Cl2, CHCl3), 0°C to RT | High chemoselectivity, mild conditions, commercially available. arkat-usa.orgmdma.ch | Can be expensive, potential for explosive decomposition. |
| Peracetic Acid (in situ) | H2O2 in acetic acid, often at elevated temperatures (e.g., 70-85°C). orgsyn.orgbme.hu | Cost-effective, environmentally friendly byproduct (water). bme.hu | Can require higher temperatures, potential for side reactions. cdnsciencepub.com Peracetic acid may explode at temperatures above 110°C. bme.hubme.hu |
Hydrogen Peroxide-Based Systems (e.g., H2O2/AcOH, H2O2/MTO)
Hydrogen peroxide is an attractive oxidant due to its low cost and the formation of water as the only byproduct. However, its direct reaction with pyridines is often slow, necessitating the use of catalysts or acidic media to enhance its oxidizing power. researchgate.net
The H2O2/AcOH system generates peracetic acid in situ, as mentioned previously, and is a widely used method for preparing pyridine N-oxides. arkat-usa.orgorgsyn.orgbme.hu The reaction of pyridine with hydrogen peroxide in acetic acid can yield the corresponding N-oxide, and this method has been applied to a variety of pyridine derivatives. youtube.com
The H2O2/MTO system utilizes methyltrioxorhenium (MTO) as a catalyst. This system is highly efficient, allowing for the oxidation of pyridines, including those with electron-donating or electron-withdrawing groups, in high yields with only catalytic amounts of MTO. arkat-usa.org While effective, the high cost of rhenium and potential for catalyst degradation can be drawbacks. nih.gov
Oxaziridine (B8769555) Reagents
Oxaziridines, particularly N-sulfonyloxaziridines (also known as Davis reagents), are powerful and selective oxygen transfer agents. wikipedia.orgmdpi.com They can effectively oxidize pyridines to their corresponding N-oxides under mild conditions. researchgate.netarkat-usa.org The reactivity of oxaziridines is influenced by the substituents on the nitrogen atom; electron-withdrawing groups enhance their oxidizing ability. mdpi.com
Other Oxidizing Agents and Catalytic Systems (e.g., metalloorganic oxidizing agents)
A variety of other reagents and catalytic systems have been developed for pyridine N-oxidation. umich.eduarkat-usa.org
Metalloorganic oxidizing agents have shown promise in this transformation. For instance, manganese porphyrin complexes in the presence of hydrogen peroxide can catalyze the N-oxidation of pyridine derivatives with good yields and high chemoselectivity. arkat-usa.org Other metal-based catalysts, including those based on tungsten and molybdenum, have also been investigated. nih.govccspublishing.org.cn For example, sodium tungstate has been used as a catalyst with 30% hydrogen peroxide in aqueous media to achieve good yields of pyridine N-oxides. ccspublishing.org.cn
De Novo Synthesis Strategies
In addition to the direct oxidation of pre-existing pyridine rings, pyridine N-oxides can also be synthesized through the construction of the heterocyclic ring itself, a process known as de novo synthesis.
Ring Transformation Methodologies
One approach to de novo synthesis involves the transformation of other heterocyclic ring systems into the pyridine N-oxide structure. For example, isoxazoles can undergo ring transformations to yield pyridine N-oxides. umich.eduarkat-usa.org These methods can be particularly useful for accessing highly substituted or complex pyridine N-oxide derivatives that may be difficult to prepare via direct oxidation.
Cycloaddition Reactions
Pyridine N-oxides can participate as 1,3-dipoles in cycloaddition reactions, a valuable method for constructing condensed heterocyclic systems. scribd.comarkat-usa.org The reactivity in these reactions is influenced by the aromaticity of the pyridine N-oxide and its ability to form charge-transfer complexes with dipolarophiles. jst.go.jp The ideal dipolarophile for such reactions typically possesses a highly polarized structure. jst.go.jp
One notable example is the 1,3-dipolar cycloaddition reaction between pyridine N-oxides and tosyl isocyanate. jst.go.jpjst.go.jp The cycloaddition reactivity of tosyl isocyanate towards pyridine N-oxides has been studied, and calculations suggest that the initial stage of the reaction may be controlled by coulombic attraction. jst.go.jpjst.go.jp The observed activation parameters and minor solvent effects are consistent with a concerted pathway for this reaction. jst.go.jpjst.go.jp
For instance, the reaction of 3,5-dibromopyridine N-oxide with two equivalents of tosyl isocyanate in refluxing benzene yields 6-bromo-2-oxooxazolo[4,5-b]pyridine. jst.go.jpjst.go.jp However, using one equivalent of 3,5-dichloropyridine N-oxide results in 6,7a-dichloro-2-oxo-3-tosyl-3a,7a-dihydrooxazolo[4,5-b]pyridine, which is formed through a 1,5-sigmatropic rearrangement of the initial cycloadduct. jst.go.jpjst.go.jp These reactions provide a valuable one-pot synthesis for 2-oxooxazolo[4,5-b]pyridines. jst.go.jp
Table 1: Examples of Cycloaddition Reactions with Substituted Pyridine N-Oxides
| Pyridine N-Oxide Reactant | Dipolarophile | Product |
|---|---|---|
| 3,5-Dibromopyridine N-oxide | Tosyl isocyanate (2 equiv.) | 6-Bromo-2-oxooxazolo[4,5-b]pyridine |
Enantioselective N-Oxidation Approaches
The development of catalytic, enantioselective N-oxidation of pyridines represents a significant advancement in the synthesis of chiral pyridine derivatives, which are prevalent in bioactive molecules. chemistryviews.org Traditional methods often rely on chiral auxiliaries or the use of building blocks that already contain stereogenic centers. nih.gov
A novel and effective approach utilizes a biomolecule-inspired catalytic cycle. nih.govacs.org This method employs aspartic acid-containing peptides as catalysts to achieve high levels of asymmetric induction. acs.orgacs.org In this cycle, the aspartyl side chain of the peptide alternates between its free acid and peracid forms in the presence of an oxidant like H₂O₂. chemistryviews.orgacs.org
This catalytic system is particularly effective for the desymmetrization of bis(pyridine) substrates that have a remote pro-stereogenic center. nih.govacs.org For the reaction to be successful, the substrate typically contains a group capable of hydrogen bonding to the catalyst, which helps to orient the molecule for selective oxidation. chemistryviews.orgnih.gov This methodology has been shown to convert a variety of substituted bispyridines into chiral pyridine N-oxides with moderate to good yields and high enantiomeric ratios, in some cases up to 99:1. chemistryviews.org
The utility of this approach is further demonstrated by its application to complex, drug-like scaffolds. acs.orgchemrxiv.org The successful asymmetric N-oxidation of molecules like Loratadine and Varenicline highlights the potential generality of this method for diverse and complex chiral environments. acs.orgchemrxiv.org This strategy provides a new route to optically enriched pyridine frameworks within heterocycle-rich molecular structures. nih.gov
Table 2: Key Features of Catalytic Enantioselective Pyridine N-Oxidation
| Feature | Description |
|---|---|
| Catalyst | Aspartic acid-containing peptides. acs.org |
| Mechanism | Biomolecule-inspired cycle involving shuttling between free acid and peracid forms of the aspartyl side chain. nih.govacs.org |
| Substrate Type | Bis(pyridine) substrates with a remote pro-stereogenic center and a hydrogen-bonding group. nih.gov |
| Selectivity | Achieves high levels of asymmetric induction, with reported enantiomeric ratios up to 99:1. chemistryviews.org |
| Applicability | Demonstrated on various substrates, including complex drug-like molecules such as Loratadine and Varenicline. acs.orgchemrxiv.org |
Reaction Mechanisms and Reactivity of Pyridine N Oxides
Mechanistic Pathways of N-Oxidation
The formation of a pyridine (B92270) N-oxide is an oxidation reaction that occurs at the nitrogen atom. This transformation is typically achieved using peroxy acids (peracids), such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and a carboxylic acid like acetic acid. bhu.ac.inchemtube3d.com
The mechanism involves the nucleophilic pyridine nitrogen atom attacking the electrophilic outer oxygen atom of the peracid. This concerted process involves the transfer of the oxygen atom to the nitrogen, forming the N-O bond, while the peracid is reduced to its corresponding carboxylic acid.
Key Steps in N-Oxidation:
The lone pair of electrons on the pyridine nitrogen initiates a nucleophilic attack on the terminal oxygen of the peroxy acid.
Simultaneously, the O-O bond in the peroxy acid breaks.
A proton is transferred, leading to the formation of the pyridine N-oxide and the carboxylic acid byproduct.
This oxidation suppresses further reactions at the nitrogen atom and activates the ring for subsequent functionalization. wikipedia.org
Nucleophilic Reactivity of Pyridine N-Oxides
Pyridine N-oxides exhibit enhanced reactivity towards nucleophiles compared to pyridine, particularly at the C2 (ortho) and C4 (para) positions. chemtube3d.com The positively charged nitrogen atom, depicted in resonance structures, withdraws electron density from these positions, making them electrophilic. thieme-connect.de However, direct nucleophilic attack is often preceded by the activation of the N-oxide oxygen.
A common strategy for nucleophilic substitution involves activating the N-oxide by treating it with an electrophilic reagent, such as phosphorus oxychloride (POCl₃) or acetic anhydride. scripps.eduwikipedia.org This activation step converts the oxygen into a good leaving group.
The general mechanism proceeds as follows:
Activation: The N-oxide oxygen attacks the electrophile (e.g., the phosphorus atom in POCl₃), forming an activated intermediate.
Nucleophilic Attack: A nucleophile then attacks the activated pyridine ring at either the C2 (1,2-addition) or C4 (1,4-addition) position.
Elimination: The leaving group attached to the oxygen is eliminated, and the aromaticity of the ring is restored, resulting in a 2- or 4-substituted pyridine.
For example, the reaction of pyridine N-oxide with phosphorus oxychloride yields a mixture of 2- and 4-chloropyridines. wikipedia.org
Pyridine N-oxides that already contain a suitable leaving group (like a halogen) at the C2 or C4 position are highly susceptible to nucleophilic aromatic substitution (SNAr). The N-oxide group helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby accelerating the substitution process compared to analogous reactions with pyridines. scripps.edupearson.com
The SNAr mechanism involves two main steps:
Addition: The nucleophile adds to the carbon atom bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized anionic intermediate. The negative charge is delocalized onto the N-oxide oxygen, which provides significant stabilization.
Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.
Electrophilic Reactivity of Pyridine N-Oxides
The N-oxide functionality also profoundly influences electrophilic aromatic substitution (EAS). While the parent pyridine ring is strongly deactivated towards electrophiles, the pyridine N-oxide is significantly more reactive. bhu.ac.in The N-oxide oxygen can donate electron density back into the pyridine ring through resonance, increasing the electron density, particularly at the C4 (para) position. bhu.ac.inyoutube.com
This activation makes it possible to introduce electrophiles onto the ring. A classic example is the nitration of pyridine N-oxide. bhu.ac.in Treatment with a mixture of sulfuric acid and fuming nitric acid leads to the preferential introduction of a nitro group at the C4 position. bhu.ac.in The resulting 4-nitropyridine (B72724) N-oxide can then be deoxygenated (the oxygen removed) to yield 4-nitropyridine, a product not easily accessible by direct nitration of pyridine. bhu.ac.in
| Reactivity Comparison | Pyridine | Pyridine N-Oxide |
| Nucleophilic Attack | Generally unreactive, requires harsh conditions (e.g., Chichibabin reaction). bhu.ac.in | Reactive at C2 and C4 positions, especially after activation of the N-oxide oxygen. chemtube3d.comscripps.edu |
| Electrophilic Attack | Strongly deactivated, reacts only under forcing conditions, primarily at C3. wikipedia.org | Activated, reacts preferentially at the C4 position due to resonance donation from the N-oxide oxygen. bhu.ac.in |
Radical Reaction Mechanisms
Pyridine N-oxides can participate in radical reactions through the formation of N-oxy radicals. These intermediates are involved in various synthetic transformations.
Pyridine N-oxy radicals can be generated through several methods, including one-electron oxidation. researchgate.net For instance, the photo-excited triplet state of chloranil (B122849) can oxidize pyridine N-oxide to its corresponding N-oxide radical cation. researchgate.net These radical species are highly reactive.
Once formed, pyridine N-oxy radicals can act as hydrogen atom transfer (HAT) reagents. researchgate.net This reactivity has been harnessed in photochemical reactions, such as the Minisci-type alkylation of electron-deficient heteroarenes, where the N-oxide facilitates the generation of alkyl radicals from precursors like alkanes or ethers. researchgate.net Furthermore, the fragmentation of the N-O bond in derivatized pyridine N-oxides (like Barton esters) upon thermal or photochemical stimulation is a well-established method for generating carbon-centered radicals. rsc.org Recent research has also explored the generation of alkyl radicals from alkylboronic acids using photoexcited 4-nitropyridine N-oxide as a catalyst. researchgate.net
Hydrogen Atom Transfer (HAT) Catalysis Mechanisms
Pyridine N-oxides can act as effective catalysts in hydrogen atom transfer (HAT) reactions, a process of significant interest for C-H functionalization. semanticscholar.org This catalytic activity is mediated by the formation of a pyridine N-oxy radical upon single-electron oxidation. arkat-usa.org
The general mechanism for HAT catalysis involving a pyridine N-oxide is outlined below:
Initiation: A photocatalyst, upon excitation by light, oxidizes the pyridine N-oxide to a highly reactive pyridine N-oxy radical cation. acs.org
Hydrogen Abstraction: The electrophilic N-oxy radical abstracts a hydrogen atom from a suitable substrate, generating an alkyl radical and a protonated pyridine N-oxide. nih.gov
Radical Reaction: The newly formed alkyl radical can then participate in various chemical transformations, such as addition to an alkene.
Catalyst Regeneration: The protonated pyridine N-oxide is subsequently deprotonated to regenerate the ground-state pyridine N-oxide, thus completing the catalytic cycle. chemrxiv.org
The efficiency of this process is influenced by the electronic properties of the substituents on the pyridine ring. Electron-withdrawing groups on the pyridine N-oxide can enhance the electrophilicity of the corresponding N-oxy radical, making it a more potent hydrogen abstracting agent. researchgate.net Conversely, electron-donating groups may decrease this reactivity. In the case of 4-(acetylaminomethyl)pyridine N-oxide , the electron-donating nature of the 4-substituent would likely make the corresponding N-oxy radical a milder HAT agent compared to unsubstituted or electron-deficient pyridine N-oxides.
Table 1: Influence of Substituents on Pyridine N-oxide HAT Catalysis
| Substituent Position | Electronic Effect | Influence on N-oxy radical | Predicted HAT Activity |
| 4 | Electron-donating | Less electrophilic | Milder |
| 4 | Electron-withdrawing | More electrophilic | Stronger |
Valence Isomerization and Rearrangement Mechanisms
Pyridine N-oxides undergo a variety of isomerization and rearrangement reactions, which can be induced either photochemically or thermally. These transformations provide pathways to a diverse range of heterocyclic structures.
Photochemical Rearrangements (e.g., oxaziridine (B8769555), diradical, oxazepine intermediates)
Upon irradiation with UV light, pyridine N-oxides can undergo rearrangement to form various isomers. A key intermediate in these reactions is often a transient oxaziridine, formed by the electrocyclization of the N-oxide. wur.nl
The photochemical rearrangement of pyridine N-oxides can proceed through several pathways:
Oxaziridine Intermediate: The initial photochemical excitation of the pyridine N-oxide leads to the formation of a highly strained oxaziridine intermediate. This intermediate is typically unstable and readily rearranges to other cyclic structures. wur.nl
Diradical Intermediates: In some cases, the excited state of the pyridine N-oxide may exhibit diradical character, which can lead to different reaction pathways and products.
Oxazepine Formation: The oxaziridine intermediate can further rearrange to a seven-membered oxazepine ring system. This ring expansion provides a route to novel heterocyclic scaffolds.
For This compound , photochemical excitation would be expected to initiate similar rearrangements. The nature and position of the substituent can influence the stability of the intermediates and the final product distribution.
Thermal Rearrangements (e.g., Meisenheimer and Cope reactions)
Pyridine N-oxides can also undergo thermally induced rearrangements. The Meisenheimer rearrangement is a well-known thermal process for certain N-oxides, involving a acs.orgacs.org-sigmatropic shift. However, this is more common for allylic or benzylic N-oxides.
A Cope-type rearrangement has also been reported for certain pyridine N-oxide derivatives, particularly those with an unsaturated substituent at the 2-position. This researchgate.netresearchgate.net-sigmatropic rearrangement leads to the formation of a substituted pyridone.
While the 4-(acetylaminomethyl) substituent in the target compound does not directly participate in these specific named rearrangements in its ground state, the general principles of thermal reactivity of the pyridine N-oxide core would still apply. High temperatures could potentially lead to decomposition or other unforeseen rearrangement pathways.
Metal-Mediated and Organocatalytic Reaction Mechanisms
The reactivity of pyridine N-oxides can be significantly enhanced and controlled through the use of transition metal catalysts or organocatalysts. These catalytic systems enable a wide range of transformations that would otherwise be difficult to achieve.
Transition Metal-Catalyzed Processes (e.g., Palladium, Gold, Rhodium)
Transition metals, particularly palladium, gold, and rhodium, have been extensively used to catalyze reactions of pyridine N-oxides. These reactions often involve the activation of C-H bonds, leading to cross-coupling and other functionalization reactions.
Palladium: Palladium catalysts are widely employed for the direct arylation and alkenylation of pyridine N-oxides. acs.orgrsc.org The N-oxide group can act as a directing group, facilitating the activation of the C-H bonds at the 2- and 6-positions. The 4-(acetylaminomethyl) group in This compound is not expected to sterically hinder these C-H activation processes at the 2- and 6-positions.
Gold: Gold catalysts have been shown to mediate various transformations of pyridine N-oxides, including cycloadditions and rearrangements.
Rhodium: Rhodium catalysts are also effective for C-H activation and functionalization of pyridine N-oxides.
The general catalytic cycle for a palladium-catalyzed direct arylation of a pyridine N-oxide involves:
Oxidative addition of an aryl halide to the Pd(0) catalyst.
Coordination of the pyridine N-oxide to the Pd(II) complex.
C-H activation at the 2-position of the pyridine ring.
Reductive elimination to form the 2-arylpyridine N-oxide and regenerate the Pd(0) catalyst.
Organocatalytic Cycles
Pyridine N-oxides can themselves act as organocatalysts, primarily as Lewis bases, or be the subject of organocatalytic transformations. researchgate.net Chiral pyridine N-oxides have been developed as effective catalysts for a variety of asymmetric reactions. nih.gov
In the context of This compound , the N-oxide oxygen atom possesses nucleophilic character and can act as a Lewis base to activate electrophiles. The electronic nature of the 4-substituent can modulate the Lewis basicity of the N-oxide oxygen. The electron-donating acetylaminomethyl group would be expected to increase the Lewis basicity of the oxygen atom compared to the unsubstituted pyridine N-oxide. acs.org
Table 2: Summary of Catalytic Processes Involving Pyridine N-Oxides
| Catalyst Type | Metal/Organocatalyst | Typical Reactions | Role of Pyridine N-oxide |
| Transition Metal | Palladium | Direct Arylation, Alkenylation | Substrate, Directing Group |
| Gold | Cycloadditions, Rearrangements | Substrate | |
| Rhodium | C-H Functionalization | Substrate | |
| Organocatalysis | Chiral Pyridine N-oxides | Asymmetric Synthesis | Catalyst |
| - | Lewis Base Catalysis | Catalyst |
Advanced Spectroscopic Characterization Techniques for Pyridine N Oxides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of pyridine (B92270) N-oxides. By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, it is possible to obtain detailed information about the molecule's electronic environment and connectivity.
NMR spectroscopy is particularly powerful in determining the position of substituents on the pyridine N-oxide ring, a critical aspect of regioselectivity. The chemical shifts of the ring protons and carbons are highly sensitive to the electronic effects of the N-oxide group and the substituent at the 4-position.
Studies on related 4-substituted pyridine N-oxides demonstrate the significant influence of substituents on NMR spectra. For instance, in ¹H NMR, the protons ortho to the N-oxide group (H-2 and H-6) typically appear at a lower field compared to those in the corresponding pyridine due to the N-oxide's electronic effects. The substituent at the C-4 position further modulates the chemical shifts of the remaining ring protons (H-3 and H-5).
¹⁵N NMR is especially sensitive to the electronic environment of the nitrogen atom. The chemical shift of the pyridine ring nitrogen provides direct evidence of N-oxidation and the influence of substituents. In a study comparing 4-aminopyridine N-oxide and its acetylated counterpart, 4-acetylaminopyridine N-oxide, the ¹⁵N chemical shift of the ring nitrogen was deshielded by 21.3 ppm in the acetylated derivative. researchgate.netresearchgate.netcore.ac.uk This deshielding effect highlights the electron-withdrawing nature of the acetyl group, which reduces the electron density at the ring nitrogen. core.ac.uk Such distinct shifts are invaluable for confirming the regiochemistry of substitution.
Table 1: Comparative ¹⁵N NMR Chemical Shifts (δ) of Ring Nitrogen in Substituted Pyridine N-Oxides
| Compound | Substituent Position | Ring Nitrogen δ (ppm) |
|---|---|---|
| 2-Aminopyridine N-oxide | 2 | -126.1 |
| 2-Acetylaminopyridine N-oxides | 2 | -114.6 to -120.2 |
| 4-Aminopyridine N-oxide | 4 | -122.5 |
| 4-Acetylaminopyridine N-oxide | 4 | -101.2 |
Data sourced from studies on substituted aminopyridine N-oxides. The chemical shifts are relative to a standard, and the values illustrate the significant impact of substituent position and nature on the nitrogen environment. researchgate.netresearchgate.net
Dynamic NMR techniques can be used to study processes such as structural isomerization. For example, photochemical valence isomerization of pyridine N-oxides to C3-hydroxy pyridines can be monitored using ¹H NMR analysis to determine the ratio of regioisomers in the reaction mixture. nih.govacs.org This involves irradiating the pyridine N-oxide and then analyzing the resulting product mixture to quantify the formation of different isomers.
Furthermore, NMR is instrumental in studying the formation of complexes. The chemical shifts of the pyridine N-oxide's protons and carbons can change significantly upon coordination with a metal ion or formation of a hydrogen bond. These changes provide information about the binding site and the strength of the interaction. For instance, the formation of a pyridine-N-oxide catenane, designed for cation recognition, was characterized by ¹H NMR titration experiments which revealed its ability to bind lithium and sodium cations.
X-ray Crystallography for Structural Confirmation
While NMR provides information about the structure in solution, X-ray crystallography offers definitive confirmation of the molecular structure in the solid state. This technique determines the precise spatial arrangement of atoms within a crystal, providing accurate bond lengths, bond angles, and details about intermolecular interactions such as hydrogen bonding and π–π stacking.
For 4-(acetylaminomethyl)pyridine N-oxide, X-ray crystallography would be expected to reveal:
The planarity of the pyridine ring.
The precise bond length of the N⁺–O⁻ bond.
The conformation of the acetylaminomethyl group relative to the ring.
The intermolecular hydrogen bonding network, likely involving the N-oxide oxygen, the amide N-H, and the amide carbonyl oxygen.
Table 2: Illustrative Crystallographic Data for a 4-Aminopyridine-Based Complex
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.4311 |
| b (Å) | 7.4878 |
| c (Å) | 9.0807 |
| α (°) | 116.6 |
| β (°) | 138.1 |
| γ (°) | 101 |
This data is for a 4-aminopyridine copper (II) sulfate complex and serves as an example of the parameters determined by X-ray crystallography. andavancollege.ac.in
Advanced Electrochemical and Fluorescence Studies
The electronic properties of pyridine N-oxides can be probed using advanced electrochemical and fluorescence techniques. These methods provide insight into the redox behavior and excited-state properties of the molecule.
Electrochemical studies, such as cyclic voltammetry, can be used to determine the oxidation and reduction potentials of this compound. The electronic properties of the pyridine N-oxide ring can be fine-tuned by altering substituents, which in turn affects its oxidation potential. acs.org This tunability has been exploited in the design of pyridine N-oxide derivatives as electrochemical hydrogen atom transfer (HAT) mediators for the selective oxidation of C–H bonds. acs.org In such systems, the pyridine N-oxide undergoes a single-electron oxidation to form a reactive N-oxyl radical cation intermediate. acs.org
Fluorescence spectroscopy can be employed to study the photophysical properties of pyridine N-oxide derivatives. While many simple pyridine N-oxides are not strongly fluorescent, they can be converted into fluorescent materials. For example, pyridine N-oxide-BF₂CF₃ complexes have been synthesized, and most of these complexes exhibit fluorescence in both solution and the solid state. nih.govresearchgate.net The emission color can be tuned by extending the π-conjugated system of the pyridine N-oxide. nih.gov Such studies are valuable for the development of new organic functional materials.
Vibrational Spectroscopy (e.g., Raman)
For pyridine N-oxides, a key vibrational mode is the N⁺–O⁻ stretching vibration. ias.ac.in This band is typically strong in the IR spectrum and its frequency is sensitive to the electronic effects of the substituents on the ring. ias.ac.in Electron-withdrawing groups tend to increase the N-O stretching frequency. The IR and Raman spectra of this compound would also exhibit characteristic bands for the acetylaminomethyl group, including C=O stretching, N-H bending, and C-H stretching vibrations.
Computational studies using Density Functional Theory (DFT) are often used in conjunction with experimental spectra to assign the observed vibrational modes. nih.govresearchgate.net Such analyses have been performed for pyridine N-oxide, correlating calculated frequencies with experimental IR and Raman data. nih.govresearchgate.net Significant changes in IR intensities and Raman activities are observed when pyridine is converted to its N-oxide, reflecting the altered electronic structure. nih.govresearchgate.net
Table 3: Selected Vibrational Frequencies (cm⁻¹) for Pyridine and Pyridine N-Oxide
| Vibrational Mode | Pyridine (Experimental) | Pyridine N-Oxide (Experimental) |
|---|---|---|
| Ring Breathing | 995 | 1017 |
| N⁺–O⁻ Stretch | N/A | ~1254 |
| C-H In-plane Bend | 1225 | 1235 |
| C-H Out-of-plane Bend | 710 | 760 |
Frequencies are approximate and sourced from general vibrational studies of pyridine and its N-oxide. The presence of a 4-(acetylaminomethyl) substituent would cause shifts in these values. ias.ac.inresearchgate.netcdnsciencepub.com
Computational Chemistry and Theoretical Studies of Pyridine N Oxides
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the reactivity and properties of pyridine (B92270) N-oxides. These methods model the distribution of electrons within the molecule, revealing key features that govern its chemical behavior. The N-oxide group, being a strong polar functionality, significantly influences the electronic landscape of the pyridine ring. nih.gov
The introduction of the N-oxide function creates a complex electronic environment characterized by a semipolar N→O bond. This results in a push-pull mechanism where the oxygen atom withdraws electron density from the nitrogen (σ-acceptor) while simultaneously donating electron density back into the π-system of the ring (π-donor). nih.gov This dual nature modulates the electron density at various positions on the pyridine ring.
Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density and the nature of bonding. In substituted pyridine N-oxides, such as the 4-nitro derivative, NBO analysis reveals significant delocalization of the oxygen's lone pair electrons into the π-system of the ring. nih.gov This back-donation increases the electron density at the ortho (C2, C6) and para (C4) positions, making them more susceptible to electrophilic attack compared to the parent pyridine. niscpr.res.insapub.org For 4-(acetylaminomethyl)pyridine N-oxide, the acetylaminomethyl group at the para position is expected to further influence this electron distribution.
The Quantum Theory of Atoms in Molecules (QTAIM) is another method used to analyze electron density. QTAIM defines atomic basins and bond critical points, allowing for a quantitative description of chemical bonds. Studies on 4-substituted pyridine N-oxides show that the properties of the N→O bond are sensitive to the electronic nature of the substituent at the para position. nih.gov An electron-withdrawing group, like the nitro group, strengthens the N→O bond by decreasing its length and increasing the electron density at the bond critical point. Conversely, an electron-donating group would be expected to have the opposite effect. nih.gov
Table 1: Comparison of Calculated N→O Bond Lengths in Substituted Pyridine N-Oxides
| Compound | Substituent at C4 | N→O Bond Length (Å) |
|---|---|---|
| Pyridine N-oxide | -H | 1.290 |
| 4-Methylpyridine N-oxide | -CH₃ (electron-donating) | 1.301 |
| 4-Nitropyridine (B72724) N-oxide | -NO₂ (electron-withdrawing) | 1.266 |
Data sourced from computational studies on substituted pyridine N-oxides. nih.gov
Molecular orbital (MO) theory provides insights into the reactivity of molecules by examining the energies and shapes of their frontier orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For pyridine N-oxides, the delocalization of electrons from the oxygen atom raises the energy of the HOMO, making the molecule more reactive towards electrophiles than pyridine itself. chemtube3d.com The lobes of the HOMO are typically largest at the 2-, 4-, and 6-positions, indicating these as the preferred sites for electrophilic attack. chemtube3d.com
The energy of the LUMO is a key indicator of a molecule's ability to accept electrons. A lower LUMO energy corresponds to a greater ease of reduction. niscpr.res.in The presence of electron-withdrawing substituents on the pyridine N-oxide ring generally lowers the LUMO energy, making the compound more susceptible to nucleophilic attack or reduction. niscpr.res.in
Thermochemical Investigations
The N-O bond is a defining feature of pyridine N-oxides, and its strength is a critical factor in their chemistry, particularly in reactions involving oxygen transfer. thieme-connect.de The bond dissociation enthalpy (BDE) is the energy required to break this bond homolytically. Computational methods, such as Density Functional Theory (DFT) and high-level composite methods (e.g., CBS-QB3, G4), have been employed to calculate N-O BDEs with a high degree of accuracy. nih.govwayne.edu
The calculated BDE for the N-O bond in the parent pyridine N-oxide is in excellent agreement with the experimental value of approximately 63.3 kcal/mol. thieme-connect.denih.govwayne.edu This value is significantly higher than that of aliphatic amine N-oxides like trimethylamine (B31210) N-oxide, a difference attributed to the resonance stabilization within the aromatic ring. nih.govmdpi.com
Substituents on the pyridine ring can modulate the N-O BDE. Electron-withdrawing groups tend to increase the BDE, while electron-donating groups have a smaller effect. For example, the 2-carboxyl derivative of pyridine N-oxide exhibits a higher BDE, partly due to intramolecular hydrogen bonding that stabilizes the N-oxide form. nih.govmdpi.com
Table 2: Calculated N-O Bond Dissociation Enthalpies (BDEs) for Pyridine N-Oxide
| Computational Method | Calculated N-O BDE (kcal/mol) |
|---|---|
| M06-2X | 62.6 |
| CBS-QB3 | 65.4 |
| G4 | 63.5 |
| CBS-APNO | 63.3 |
| Experimental Value | 63.3 ± 0.5 |
Data from high-level computational studies. wayne.edu
Reaction Mechanism Modeling
Computational modeling is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. For pyridine N-oxides, theoretical studies have been used to understand various transformations, including electrophilic and nucleophilic substitutions, rearrangements, and cycloaddition reactions. chemtube3d.comscripps.eduresearchgate.netarkat-usa.org
In electrophilic substitution reactions, such as nitration, modeling supports the observed regioselectivity. The reaction proceeds via the formation of a sigma complex (Wheland intermediate), and calculations of the energies of these intermediates show that attack at the 4-position is energetically favored. sapub.org This is consistent with the electron density distribution, which shows the highest accumulation of negative charge at the para-carbon. sapub.org
For nucleophilic reactions, the mechanism often involves initial activation of the N-oxide oxygen by an electrophile (e.g., Ac₂O, POCl₃), forming a good leaving group. scripps.edu Subsequent attack by a nucleophile at the 2- or 4-position leads to the substituted pyridine. scripps.eduwikipedia.org Computational models can help to elucidate the transition state structures and activation barriers for these steps, providing a deeper understanding of the reaction kinetics and selectivity.
Modeling has also been applied to more complex transformations, such as the nih.govnih.gov-sigmatropic rearrangement of 2-allyloxypyridine (B1265830) N-oxides, confirming the concerted nature of the reaction pathway through a six-membered transition state. chemtube3d.comarkat-usa.org These theoretical investigations are crucial for rationalizing observed product distributions and for designing new synthetic methodologies based on the versatile reactivity of the pyridine N-oxide scaffold.
Transition State Analysis and Energy Barriers
Theoretical calculations are crucial for determining the energetics of chemical reactions, including the identification of transition states and the calculation of activation energy barriers. A key area of study for pyridine N-oxides is the N-O bond dissociation energy (BDE), which is fundamental to understanding their reactivity as oxidants.
Computational studies have employed various models, such as Density Functional Theory (DFT) with functionals like B3LYP and M06, as well as Hartree-Fock (HF) methods, to calculate these BDEs. nih.govresearchgate.netnih.gov For the parent pyridine N-oxide (PNO), DFT calculations predict that the N-O bond dissociation enthalpy is significantly higher—by 10 to 14 kcal/mol—than that of a non-aromatic analogue like trimethylamine N-oxide (TMAO). researchgate.netnih.govmdpi.com This increased stability is attributed to extra resonance stabilization in the aromatic PNO system. researchgate.netmdpi.com These computational predictions have helped to resolve discrepancies with earlier experimental thermochemical data, which suggested a much smaller difference of only about 2.3 kcal/mol. nih.govnih.govmdpi.com
In addition to bond dissociation, computational methods are used to model reaction pathways. For example, in the asymmetric N-acylative desymmetrization of sulfonimidamides catalyzed by a chiral pyridine-N-oxide, DFT calculations supported an acyl transfer mechanism. rsc.org These studies identified the nucleophilic substitution of the sulfonimidamide on an O-acyloxypyridinium cation intermediate as the rate- and enantio-determining step, providing a detailed picture of the transition state. rsc.org
| Computational Model | BDE (PNO) (kcal/mol) | BDE (TMAO) (kcal/mol) | ΔBDE (PNO - TMAO) (kcal/mol) |
|---|---|---|---|
| HF/6-31G | 72.5 | 71.1 | 1.4 |
| B3LYP/6-31G | 56.1 | 46.1 | 10.0 |
| B3PW91/6-31G* | 57.3 | 45.8 | 11.5 |
| B3PW91/6-311+G(d,p) | 55.1 | 41.6 | 13.5 |
| M06/6-311+G(d,p) | 53.6 | 41.2 | 12.4 |
Simulation of Radical Intermediates
The chemistry of pyridine N-oxides often involves radical intermediates, which can be challenging to study experimentally due to their transient nature. Computational simulations provide a window into the formation and reactivity of these species.
One-electron oxidation of pyridine N-oxides can generate N-oxide radical cations. acs.orgresearchgate.net The cation-radical of pyridine N-oxide has been generated via oxidation by the photo-excited triplet state of chloranil (B122849), and its visible absorption spectrum has been characterized. researchgate.net Computational studies can model the electronic structure and properties of such radicals. It has been shown that these radical cations can react with various substrates through the formation of intermediate complexes. researchgate.net
Photoredox catalysis is another area where radical intermediates of pyridine N-oxides play a central role. In proposed mechanisms for the reaction of azaarene N-oxides with other molecules, a photocatalyst initiates a single-electron transfer (SET) process. nih.gov For example, in the reaction with perfluoroalkyl iodides, the excited photocatalyst reduces the iodide, generating a perfluorinated radical. This radical then adds to the pyridine N-oxide, forming a radical cation intermediate, which continues the catalytic cycle. nih.gov Similarly, reactions with electron-rich alkenes are proposed to proceed via a radical cation formed from the alkene, which then reacts with the pyridine N-oxide. nih.gov These complex mechanistic pathways are often elucidated with the aid of computational modeling to assess the feasibility and energetics of each step.
Ligand-Metal Interaction Modeling
Pyridine N-oxides are versatile ligands in coordination chemistry, binding to a wide array of metal ions. wikipedia.org Computational modeling is instrumental in understanding the nature of the ligand-metal bond and predicting the structure and properties of the resulting complexes.
Pyridine N-oxides typically coordinate to metal centers through the exocyclic oxygen atom. wikipedia.orgresearchgate.net X-ray crystallography of various transition metal complexes reveals a typical M-O-N angle of approximately 130°. wikipedia.org Computational methods, particularly DFT, can reproduce and predict such geometric parameters. These models are used to investigate the electronic aspects of the coordination, such as charge distribution, bond order, and the nature of the frontier molecular orbitals involved in the interaction.
Theoretical studies like Quantum Theory of Atoms-in-Molecules (QTAIM) and Non-Covalent Index (NCI) plot analysis can be performed to investigate the supramolecular assemblies of these complexes. researchgate.net Such analyses provide detailed insights into non-covalent interactions, like π-stacking, which can be energetically significant in the solid-state structures of these compounds. researchgate.net Modeling also helps in understanding how the electronic properties of substituted pyridine N-oxides, such as this compound, influence their coordination behavior and the stability of the resulting metal complexes.
| Complex Type | Coordination Mode | Typical Metal Ions | Key Structural Feature |
|---|---|---|---|
| Homoleptic Octahedral | Monodentate via Oxygen | Mn(II), Fe(II), Co(II), Ni(II) | [M(ONC₅H₅)₆]²⁺ structure. wikipedia.org |
| Polymeric Complexes | Bridging Ligand | Mn(II), Zn(II) | Can form coordination polymers. researchgate.net |
| Binuclear Paddle Wheel | Monodentate via Oxygen | Cu(II) | Acts as an axial ligand. researchgate.net |
Solvent Effects on Reactivity and Structure
The chemical behavior of polar molecules like pyridine N-oxides is often significantly influenced by the solvent. Computational chemistry simulates these effects using various solvent models, the most common being continuum models like the Polarizable Continuum Model (PCM) and its variants (e.g., IEF-PCM, SCRF). nih.govresearchgate.netresearchgate.net
These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in solution. Studies have shown that solvent effects are significant for the thermochemistry and kinetics of pyridine N-oxide reactions. nih.gov For instance, the choice of solvent (e.g., aqueous media vs. acetone (B3395972) or chloroform) can lead to differential effects on reaction rates and equilibria. nih.gov
Computational comparisons between gas-phase and in-solution properties highlight the role of the solvent. The basicity of pyridine N-oxides, for example, has been studied by correlating calculated protonation energies in the gas phase and in solution with experimental pKa values. researchgate.net Such studies help to quantify the effect of the medium on the intrinsic basicity of the molecule. Similarly, electronic properties, such as the wavelengths of UV-Vis absorption, are also solvent-dependent. Time-dependent DFT (TD-DFT) calculations combined with continuum solvent models can predict these solvatochromic shifts, providing insights into how the solvent alters the electronic transition energies of the molecule. researchgate.net
Derivatization and Functionalization Strategies of Pyridine N Oxides
C-H Functionalization Reactions
Direct C-H functionalization is a powerful strategy for modifying pyridine (B92270) N-oxides without the need for pre-installed leaving groups. The N-oxide moiety can act as a directing group in transition metal-catalyzed reactions or can be utilized in photoredox catalysis to generate reactive intermediates. nih.govacs.orgresearchgate.net These approaches provide efficient and atom-economical routes to substituted pyridines.
The ortho-positions (C2 and C6) of pyridine N-oxides are particularly susceptible to C-H functionalization. Various methods have been developed for the selective introduction of alkyl and aryl groups at these sites.
Photocatalyzed Ortho-Alkylation: Visible-light photocatalysis has enabled the ortho-alkylation of pyridine N-oxides under mild conditions. In one approach, a photocatalyst facilitates the reaction of pyridine N-oxides with alkynes, such as ynamides and arylacetylenes, to yield α-(2-pyridinyl) benzyl (B1604629) amides or ketones. nih.gov Mechanistic studies suggest that the pyridine N-oxide serves as both a redox auxiliary and a radical acceptor in this transformation. nih.gov Another photocatalytic method achieves ortho-alkylation using alkenes, which involves the cleavage of the carbon-carbon double bond to incorporate benzyl and secondary alkyl groups at the ortho position. nih.gov
Palladium-Catalyzed Ortho-Arylation: Palladium catalysis is widely used for the direct arylation of pyridine N-oxides. These reactions typically involve the activation of a C-H bond at the C2 position, followed by coupling with an aryl partner. acs.org For instance, Pd-catalyzed cross-coupling with unactivated arenes affords ortho-arylated pyridine N-oxide products with high site-selectivity. acs.org The reaction mechanism for direct arylation has been studied in detail, with evidence suggesting that C-H activation may occur at one palladium center, followed by functionalization after transfer of the activated moiety to a second metal center. berkeley.edu
Table 1: Examples of Ortho-Arylation of Pyridine N-Oxides
| Pyridine N-oxide Substrate | Arylating Agent | Catalyst / Conditions | Product | Yield (%) | Reference |
| Pyridine N-oxide | Benzene | Pd(OAc)₂, Ag₂CO₃ | 2-Phenylpyridine N-oxide | - | acs.org |
| 4-Phenylpyridine N-oxide | Styrene | Pd(OAc)₂, Ag₂CO₃ | 2-Styryl-4-phenylpyridine N-oxide | 75 | acs.org |
| Pyridine N-oxide | Potassium phenyltrifluoroborate | Pd(OAc)₂, Ag₂O, TBAI | 2-Phenylpyridine N-oxide | 82 | rsc.org |
| 4-Methylpyridine N-oxide | Potassium 4-methoxyphenyltrifluoroborate | Pd(OAc)₂, Ag₂O, TBAI | 2-(4-Methoxyphenyl)-4-methylpyridine N-oxide | 75 | rsc.org |
Pyridine N-oxides can act as catalysts in the difunctionalization of olefins. A dual photoredox/pyridine N-oxide catalytic system has been developed for the regioselective carbohydroxylation and aminohydroxylation of α-olefins. nih.govacs.org This method provides a direct route to convert unactivated alkenes into primary alcohols and β-amino alcohols. nih.govacs.org
The reaction is initiated by the single-electron oxidation of the pyridine N-oxide by an excited photoredox catalyst, generating a pyridine N-oxy radical. nih.govchemrxiv.org This electrophilic radical then undergoes a regioselective (anti-Markovnikov) addition to the α-olefin. chemrxiv.org The resulting carbon radical intermediate reacts with an electron-deficient alkene (in carbohydroxylation) or an azodicarboxylate (in aminohydroxylation). nih.govacs.org The final step involves a nucleophilic substitution by water or an amine, respectively, which regenerates the pyridine N-oxide catalyst and yields the final product. acs.orgchemrxiv.org This strategy has been successfully applied to a variety of α-olefins, producing functional-group-rich primary alcohols and β-amino alcohols. nih.govacs.org
The direct hydroxylation of the pyridine ring is a challenging transformation, especially at the C3 position, due to the electronic properties of the heterocycle. A novel metal-free method achieves formal C3-selective hydroxylation of pyridines through the photochemical valence isomerization of pyridine N-oxides. acs.orgnih.govnih.gov
This transformation proceeds under UV irradiation. A plausible mechanism involves the initial isomerization of the pyridine N-oxide to an oxaziridine (B8769555) intermediate. acs.orgnih.gov Subsequent photochemical N-O bond cleavage generates a diradical intermediate, which recombines to form a highly strained dearomatized epoxide. This epoxide can then rearrange to furnish the 3-hydroxypyridine product. acs.orgnih.gov This method is compatible with a diverse array of functional groups and has been used in the late-stage functionalization of medicinally relevant molecules. acs.orgnih.gov
Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone for the synthesis of substituted pyridines from pyridine N-oxides. The N-oxide group activates the C2 and C4 positions for nucleophilic attack, facilitating reactions that are difficult with the parent pyridine. researchgate.net Palladium-catalyzed reactions are particularly prominent, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.orgrsc.org
Transition metal catalysis provides versatile pathways to introduce aryl, alkyl, and alkenyl groups onto the pyridine N-oxide scaffold.
Alkenylation: Palladium-catalyzed alkenylation of pyridine N-oxides proceeds with excellent regio-, stereo-, and chemoselectivity, yielding ortho-alkenylated N-oxide derivatives in good to excellent yields. acs.org
Arylation: Direct arylation via C-H activation is a common strategy, as discussed in section 6.1.1. Additionally, cross-coupling reactions with aryl halides or their equivalents are effective. For example, Pd-catalyzed direct arylation of pyridine N-oxides has been achieved using potassium aryltrifluoroborates as coupling partners. rsc.org
Alkylation: The introduction of alkyl groups can be achieved through Pd-catalyzed cross-coupling of pyridine N-oxides with nonactivated secondary and even tertiary alkyl bromides. acs.org This reaction provides a useful method for synthesizing alkylated pyridine derivatives and is notable for involving a radical-type process for the C-Br bond cleavage. acs.org
Organometallic reagents are widely used for the functionalization of pyridine N-oxides, typically leading to substitution at the C2 position.
Grignard Reagents: The reaction of pyridine N-oxides with Grignard reagents (organomagnesium compounds) is a classic method for introducing alkyl, aryl, and alkynyl groups. rsc.org The reaction proceeds via the addition of the Grignard reagent to the C2 position. A subsequent rearomatization step, often induced by treatment with a reagent like acetic anhydride, affords the 2-substituted pyridine. acs.org This two-step, one-pot procedure is highly regiospecific and provides good to high yields of the desired products. acs.org
Table 2: 2-Substitution of Pyridine N-Oxides using Grignard Reagents
| Pyridine N-oxide Substrate | Grignard Reagent | Product | Yield (%) | Reference |
| Pyridine N-oxide | Phenylmagnesium chloride | 2-Phenylpyridine | 86 | acs.org |
| Pyridine N-oxide | (4-Methoxyphenyl)magnesium bromide | 2-(4-Methoxyphenyl)pyridine | 83 | acs.org |
| Pyridine N-oxide | Phenylethynylmagnesium chloride | 2-(Phenylethynyl)pyridine | 85 | acs.org |
| 4-Methylpyridine N-oxide | n-Butylmagnesium chloride | 2-n-Butyl-4-methylpyridine | 63 | acs.org |
Boronic Acids and Derivatives: Organoboron compounds are excellent partners in palladium-catalyzed cross-coupling reactions. The direct arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates proceeds efficiently in the presence of a palladium catalyst and an oxidant, leading to highly site-selective synthesis of 2-arylpyridine N-oxides. rsc.org
Organosilanes: A metal-free cross-coupling of heteroaromatic N-oxides with organosilanes has been developed. acs.org The reaction is activated by a fluoride source, such as tetrabutylammonium fluoride (TBAF), which forms a pentacoordinated silicon species. This species coordinates with the N-oxide, facilitating a Petasis-type rearrangement to yield the 2-substituted product. acs.org This method allows for the selective monobenzylation of pyridine N-oxides in good yields. acs.org
Amination Reactions (e.g., Benzylic Amination)
The functionalization of methyl groups at the benzylic position of azine N-oxides is a critical transformation for synthesizing valuable molecules, including ligands for metal complexes and biologically active compounds. bilkent.edu.tr A direct, one-pot methodology for the benzylic amination of methyl-substituted azine N-oxides has been developed, operating under mild conditions and demonstrating broad substrate scope. bilkent.edu.tr
This transformation typically involves an activating agent that facilitates the subsequent nucleophilic attack by an amine. While various activating agents have been explored, sulfonyl chlorides have proven particularly effective. bilkent.edu.tr For instance, the reaction of 2-methylquinoline N-oxide with morpholine in the presence of p-toluenesulfonyl chloride (TsCl) yields the desired benzylic amination product in high yield. bilkent.edu.tr
The reaction is tolerant of a wide range of nucleophiles, including primary, secondary, and aromatic amines. bilkent.edu.tr It is also applicable to different azine N-oxides, such as those derived from quinoline and isoquinoline bearing both electron-donating and electron-withdrawing substituents. bilkent.edu.tr
Table 1: Benzylic Amination of 2-Methylquinoline N-Oxide with Various Amines
| Entry | Amine | Activating Agent | Product | Yield (%) |
| 1 | Morpholine | p-Toluenesulfonyl chloride (TsCl) | 2-(Morpholinomethyl)quinoline | 81 |
| 2 | Morpholine | Methanesulfonyl chloride (MsCl) | 2-(Morpholinomethyl)quinoline | 71 |
| 3 | Piperidine | p-Toluenesulfonyl chloride (TsCl) | 2-(Piperidin-1-ylmethyl)quinoline | 76 |
| 4 | Pyrrolidine | p-Toluenesulfonyl chloride (TsCl) | 2-(Pyrrolidin-1-ylmethyl)quinoline | 62 |
| 5 | N-Boc-piperazine | p-Toluenesulfonyl chloride (TsCl) | tert-Butyl 4-(quinolin-2-ylmethyl)piperazine-1-carboxylate | 72 |
| 6 | Diethylamine | p-Toluenesulfonyl chloride (TsCl) | N,N-Diethyl-1-(quinolin-2-yl)methanamine | 73 |
| Data sourced from Development of one-pot benzylic amination reactions of azine N-oxides. bilkent.edu.tr |
Beyond benzylic positions, direct C2-amination of the pyridine ring is a well-established strategy. researchgate.netresearchgate.netnih.gov This method involves activating the pyridine N-oxide with an agent like tosyl anhydride (Ts₂O) or a phosphonium salt, which renders the C2 position highly electrophilic and susceptible to attack by an amine nucleophile. researchgate.netresearchgate.net This approach provides a general and efficient pathway to 2-aminopyridines, which are important pharmacophores. researchgate.netnih.gov
Asymmetric Transformations
The unique electronic properties of pyridine N-oxides have made them valuable scaffolds and catalysts in the field of asymmetric synthesis. Chiral pyridine N-oxides can act as powerful Lewis bases and organocatalysts, enabling a variety of enantioselective reactions. nih.govnih.gov Their utility stems from the nucleophilicity of the N-oxide oxygen, which can activate reagents and control the stereochemical outcome of a reaction. nih.govnih.gov
Enantioselective Catalysis
Chiral heteroaromatic N-oxides are increasingly used as organocatalysts to control stereochemistry in asymmetric reactions. nih.govnih.gov A significant breakthrough in this area is the catalytic, enantioselective N-oxidation of pyridines themselves. nih.govchemistryviews.orgchemrxiv.org This method uses biomolecule-inspired catalysts, such as aspartic acid-containing peptides, to achieve high levels of asymmetric induction. nih.govchemistryviews.org The catalytic cycle involves the aspartyl side chain cycling between its free acid and peracid forms to deliver oxygen enantioselectively to one of the nitrogen atoms in a bis(pyridine) substrate. nih.gov
This strategy is particularly effective for the desymmetrization of prochiral bis(pyridine) substrates, providing a novel entry into chiral pyridine frameworks. nih.govchemrxiv.org The resulting enantioenriched pyridine N-oxides are versatile intermediates that can be further functionalized. nih.govchemrxiv.org The method has been successfully applied to complex, drug-like scaffolds, demonstrating its potential for broad applicability. nih.gov
Chiral pyridine N-oxides also serve as potent organocatalysts for other transformations. nih.gov They are particularly effective in activating organosilicon reagents, such as in the Sakurai–Hosomi–Denmark-type allylation of aldehydes. nih.gov The high affinity of silicon for the N-oxide oxygen facilitates the formation of a reactive intermediate that delivers the allyl group to the aldehyde in an enantioselective manner. nih.gov
N-Acylative Desymmetrization
Chiral pyridine N-oxides have emerged as highly efficient catalysts for enantioselective N-acylative desymmetrization reactions. rsc.orgnih.gov This strategy is used to resolve prochiral compounds by selectively acylating one of two equivalent functional groups. A notable application is the desymmetrization of sulfonimidamides using a chiral 4-arylpyridine-N-oxide catalyst. rsc.orgnih.govsemanticscholar.orgconsensus.app
In this process, the chiral pyridine N-oxide catalyst reacts with a chloroformate to form a highly reactive O-acyloxypyridinium cation intermediate. rsc.orgsemanticscholar.org The nucleophilic sulfonimidamide then attacks this intermediate in the enantio-determining step. The chiral environment provided by the catalyst directs the attack to one of the two nitrogen atoms, resulting in the formation of an N-acylated sulfonimidamide with a stereocenter at the sulfur(VI) atom in high yield and excellent enantioselectivity. rsc.orgnih.govsemanticscholar.org
Table 2: Enantioselective N-Acylative Desymmetrization of a Prochiral Sulfonimidamide
| Entry | Chloroformate (Acylating Agent) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Ethyl chloroformate | Chiral 4-arylpyridine-N-oxide | 95 | 96 |
| 2 | Isopropyl chloroformate | Chiral 4-arylpyridine-N-oxide | 96 | 97 |
| 3 | Benzyl chloroformate | Chiral 4-arylpyridine-N-oxide | 97 | 98 |
| 4 | Allyl chloroformate | Chiral 4-arylpyridine-N-oxide | 94 | 95 |
| Illustrative data based on findings reported in Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides. rsc.orgnih.govsemanticscholar.org |
This methodology is attractive due to its operational simplicity, compatibility with moisture, and the variability of the acyloxy groups that can be introduced. rsc.orgsemanticscholar.org The rational design of chiral 4-substituted pyridine-N-oxides has expanded the scope of nucleophilic organocatalysts available for such transformations. acs.org
Applications in Organic Synthesis and Advanced Materials
Building Blocks for Complex Heterocyclic Scaffolds
The 4-(acetylaminomethyl)pyridine N-oxide molecule serves as a versatile building block for the construction of more elaborate heterocyclic frameworks. The pyridine (B92270) N-oxide core is a key reactive intermediate, as the N-oxide group activates the pyridine ring, particularly at the C2 and C4 positions, for both nucleophilic and electrophilic substitutions. youtube.comwikipedia.org This enhanced reactivity allows for the introduction of various functional groups, which is a crucial step in the synthesis of complex, poly-substituted heterocyclic systems.
Methodologies for the functionalization of pyridine N-oxides are numerous and well-established. researchgate.net For instance, the N-oxide can direct halogenation or cyanation at specific positions on the ring. researchgate.net These newly installed functional groups can then be subjected to further transformations, such as metal-catalyzed cross-coupling reactions, to build intricate molecular architectures. researchgate.net The ability to selectively modify the pyridine ring makes compounds like this compound valuable starting materials for creating libraries of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. nih.govmdpi.com
Catalysts in Organic Transformations
Pyridine N-oxides, including this compound, have gained significant attention for their utility as catalysts in a wide array of organic reactions. researchgate.netbohrium.com The dual nature of the N-oxide group allows it to act either as a potent electron-pair donor or to participate in single-electron transfer (SET) processes, making it a highly adaptable catalytic moiety. mdpi.com
The oxygen atom of the pyridine N-oxide is Lewis basic and can function as a nucleophilic catalyst. In this role, it can activate various electrophiles, such as acylating agents. For example, chiral 4-arylpyridine-N-oxides have been successfully employed as catalysts in the highly efficient enantioselective N-acylative desymmetrization of sulfonimidamides with chloroformates. rsc.org In these transformations, the N-oxide likely attacks the electrophilic acyl source to form a highly reactive O-acyloxypyridinium intermediate. This intermediate then transfers the acyl group to the nucleophile in an enantioselective manner, regenerating the N-oxide catalyst. rsc.org This mode of catalysis is valuable for the asymmetric synthesis of complex molecules.
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, and pyridine N-oxides are key players in this field. bohrium.comnih.gov Under irradiation with visible light, a photocatalyst can induce a single-electron oxidation of the pyridine N-oxide to generate a highly reactive pyridine N-oxy radical. chemrxiv.orgchemrxiv.org This oxygen-centered radical is a potent hydrogen atom transfer (HAT) agent, capable of abstracting hydrogen atoms from even strong, unactivated C(sp³)–H bonds. nih.gov
The resulting alkyl radicals can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This strategy has been successfully applied to the carbohydroxylation and aminohydroxylation of α-olefins. chemrxiv.orgnih.gov The process involves the generation of the N-oxy radical, which adds to the olefin in an anti-Markovnikov fashion. The resulting carbon-centered radical intermediate is then trapped to form the final product. chemrxiv.orgnih.gov This methodology provides a direct and catalytic route for converting unactivated alkenes into valuable primary alcohols and β-amino alcohols. nih.gov
Detailed research findings on the application of pyridine N-oxides in photoredox catalysis are summarized in the table below.
| Reaction Type | Catalyst System | Key Transformation | Mechanistic Insight |
| C(sp³)–H Alkylation | Acridinium photoredox catalyst / Pyridine N-oxide | Functionalization of unactivated tertiary, secondary, and primary C–H bonds. nih.gov | Pyridine N-oxide acts as a HAT precursor, generating an oxygen-centered radical upon single-electron oxidation. nih.gov |
| Carbohydroxylation of α-Olefins | Photoredox catalyst / Pyridine N-oxide | Anti-Markovnikov addition of a carbon group and a hydroxyl group across an alkene. chemrxiv.orgnih.gov | The reaction proceeds via a pyridine N-oxy radical addition to the olefin, followed by the formation of an N-alkoxypyridinium intermediate and subsequent nucleophilic substitution. chemrxiv.orgchemrxiv.org |
| Trifluoromethylation | 4-Phenylpyridine N-oxide / Trifluoroacetic anhydride | Photochemical decarboxylative trifluoromethylation of (hetero)arenes. nih.gov | The pyridine N-oxide acts as a stoichiometric redox trigger, forming an electron donor-acceptor complex that is sensitive to photon flux. nih.gov |
| Ortho-Alkylation of Pyridine N-Oxides | Photocatalyst / Ynamides or Arylacetylenes | Synthesis of α-(2-pyridinyl) benzyl (B1604629) amides/ketones. researchgate.net | The pyridine N-oxide serves as both a redox auxiliary and a radical acceptor, enabling the single-electron oxidation of the carbon-carbon triple bond. researchgate.net |
The oxygen atom of this compound can coordinate to transition metals, making it a useful ligand in the design of metal complexes for catalysis. wikipedia.orgpolyu.edu.hk Pyridine N-oxides are classified as hard donors and typically bind to metals through the oxygen atom. wikipedia.org The coordination of the N-oxide to a metal center can modulate the metal's electronic properties, steric environment, and, consequently, its catalytic activity and selectivity. researchgate.netsemanticscholar.org
Transition metal complexes containing pyridine N-oxide ligands have been synthesized with a variety of metals, including manganese, iron, cobalt, and nickel. wikipedia.org These complexes find applications in various catalytic transformations. While pyridine is a well-established ligand in transition metal chemistry, the corresponding N-oxide offers different coordination properties, providing chemists with an additional tool to fine-tune the performance of catalysts for specific organic transformations. wikipedia.org
Probes for Mechanistic Studies
Due to their distinct reactivity, pyridine N-oxides like this compound are valuable tools for elucidating reaction mechanisms. For example, in the study of direct arylation of pyridine N-oxide catalyzed by palladium, mechanistic investigations revealed that the reaction does not proceed through the direct reaction of an arylpalladium acetate (B1210297) complex with the N-oxide. nih.gov Instead, the data suggested a more complex mechanism involving cooperative catalysis between two different palladium centers, where a cyclometalated palladium complex is the species that activates the N-oxide's C-H bond. nih.gov
In photoredox catalysis, mechanistic studies, including radical-trapping and fluorescence quenching experiments, have been crucial in confirming the role of pyridine N-oxides. researchgate.net These studies have helped to establish that pyridine N-oxides can serve as both redox auxiliaries and radical acceptors, leading to the generation of key intermediates like cationic vinyl radicals. researchgate.net The use of specific N-oxide derivatives allows researchers to systematically probe how electronic and steric factors influence reaction pathways and efficiencies. nih.gov
Precursors for Other Functional Materials (e.g., Energetic Materials)
The incorporation of an N-oxide functionality into a heterocyclic ring, as in this compound, is a recognized strategy for developing energetic materials. The N→O bond contributes to a higher oxygen balance within the molecule, which is a critical parameter for the performance of explosives and propellants. chemistry-chemists.com A higher oxygen balance allows for more complete combustion, leading to a greater release of energy.
Furthermore, the N-oxide group can increase the crystal density of the material. chemistry-chemists.com Higher density is another desirable characteristic for energetic compounds, as it correlates with increased detonation velocity and pressure. For example, the N-oxidation of 2,4,6-trinitropyridine (B14450465) to its corresponding N-oxide (TNPyOx) results in a significant increase in density from 1.77 g/cm³ to 1.86 g/cm³. chemistry-chemists.com Therefore, this compound can be considered a precursor or a structural motif for the synthesis of more complex, high-density, oxygen-rich energetic materials.
Biological Interaction Mechanisms Molecular Level
Molecular Interactions with Biological Targets
The introduction of an oxygen atom to the nitrogen of the pyridine (B92270) ring dramatically alters the molecule's electronic distribution, creating a significant dipole moment and enhancing its capacity for molecular interactions. This makes the pyridine N-oxide moiety a potent director of biological activity.
Hydrogen Bonding Networks with Oxyanionic Centers
The N-oxide group is a powerful hydrogen bond acceptor. The N+–O– bond is highly polar, making the oxygen atom particularly nucleophilic and capable of forming strong hydrogen bonds with donor groups in biological macromolecules. acs.org This is especially relevant for interactions with oxyanionic centers, such as the carboxylate side chains of aspartate and glutamate residues or phosphate groups in nucleic acids and signaling molecules.
In 4-(acetylaminomethyl)pyridine N-oxide, the N-oxide oxygen can accept a hydrogen bond, anchoring the molecule in a specific orientation within a binding site. Furthermore, the acetylaminomethyl side chain provides additional points for hydrogen bonding: the amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as another hydrogen bond acceptor. This network of potential interactions allows for high-affinity and high-specificity binding. Studies comparing pyridyl and pyridyl N-oxide groups have shown that the N-oxide function can form slightly stronger hydrogen bonds with carboxylic acids, making it a preferred coformer in crystal engineering and, by extension, a potent interacting group in biological systems.
Table 1: Potential Hydrogen Bonding Interactions of this compound
| Functional Group on Compound | Role | Potential Biological Partner (Amino Acid Residue) |
|---|---|---|
| N-Oxide Oxygen | Acceptor | Serine (-OH), Threonine (-OH), Tyrosine (-OH), Lysine (-NH3+), Arginine (-NH-C(NH2)2+) |
| Amide N-H | Donor | Aspartate (-COO-), Glutamate (-COO-), Asparagine (-C(O)NH2), Glutamine (-C(O)NH2) |
| Carbonyl Oxygen | Acceptor | Serine (-OH), Threonine (-OH), Lysine (-NH3+), Arginine (-NH-C(NH2)2+), Asparagine (-C(O)NH2) |
Exploitation of Nonclassical Interactions in Molecular Recognition
Beyond conventional hydrogen bonding, the pyridine N-oxide ring is adept at engaging in nonclassical interactions that are crucial for molecular recognition. The aromatic system, while being electron-deficient compared to benzene, can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The dipole moment induced by the N-oxide group can further polarize the π-system, potentially strengthening these stacking interactions through favorable quadrupole interactions.
Role as Bioisosteres in Molecular Design (e.g., for Carbonyl Groups)
In medicinal chemistry, bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The pyridine N-oxide moiety has been explored in the context of bioisosterism. For instance, pyridones have been successfully employed as bioisosteres for pyridine N-oxides in the design of MET kinase inhibitors, in part to improve metabolic stability. nih.gov Conversely, this interchangeability suggests that the pyridine N-oxide group itself can act as a bioisostere for other functionalities.
Given the highly polar nature of the N+–O– bond and its strong hydrogen bond accepting capability, the pyridine N-oxide group can be considered a potential bioisostere for a carbonyl group (C=O). scripps.edu Both groups are planar, possess a significant dipole moment, and act as effective hydrogen bond acceptors. This mimicry allows medicinal chemists to replace a carbonyl group with a pyridine N-oxide to modulate properties such as solubility, metabolic stability, and target-binding interactions while preserving the key electrostatic interactions required for biological activity. frontiersin.org
Redox Reactivity in Biological Contexts
The N-oxide functionality is susceptible to redox transformations within biological systems. Many heteroaromatic N-oxides can be enzymatically reduced in vivo to their parent pyridine counterparts. acs.org This reactivity is particularly significant in hypoxic (low oxygen) environments, such as those found in solid tumors. Consequently, some N-oxide-containing compounds have been developed as hypoxia-activated prodrugs. acs.org
Protein Binding Studies (e.g., Molecular Docking)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drugs to their protein targets. For a molecule like this compound, docking studies can provide valuable insights into its potential biological targets and the specific interactions that stabilize the ligand-protein complex.
In studies of related pyridine derivatives targeting protein kinases, molecular docking has revealed key binding patterns. bohrium.comnih.gov Kinase inhibitors often bind in the ATP pocket, forming hydrogen bonds with the "hinge" region that connects the N- and C-lobes of the kinase domain. The pyridine N-oxide moiety of this compound is well-suited for this role. The N-oxide oxygen can act as a hydrogen bond acceptor with backbone N-H groups in the kinase hinge, a common interaction motif for potent inhibitors. The 4-substituent extends into the active site, where the acetylaminomethyl group can form additional hydrogen bonds and hydrophobic interactions with other residues, contributing to binding affinity and selectivity. journaljpri.comnih.gov
Table 2: Representative Molecular Docking Interactions for a Pyridine-Based Kinase Inhibitor
| Protein Target (Example) | Key Interacting Residue | Interaction Type | Interacting Moiety on Ligand |
|---|---|---|---|
| PIM-1 Kinase | Glu121 (Hinge) | Hydrogen Bond | N-Oxide Oxygen (Acceptor) |
| Lys67 (Catalytic) | Hydrogen Bond / Electrostatic | Carbonyl Oxygen (Acceptor) | |
| Phe49 | π-π Stacking | Pyridine Ring | |
| EGFR Kinase | Met793 (Hinge) | Hydrogen Bond | N-Oxide Oxygen (Acceptor) |
| Asp855 (DFG motif) | Hydrogen Bond | Amide N-H (Donor) |
Future Research Directions
Development of Novel Synthetic Routes to Substituted Pyridine (B92270) N-Oxides
While classical oxidation methods using peracids are effective for the synthesis of many pyridine N-oxides, the development of more efficient, selective, and environmentally benign synthetic routes remains a key area of research. arkat-usa.org Future investigations into the synthesis of 4-(acetylaminomethyl)pyridine N-oxide and other substituted analogues could focus on several promising strategies:
Catalytic Oxidation Methods: The use of transition metal catalysts, such as those based on rhenium, manganese, or ruthenium, in conjunction with milder oxidants like hydrogen peroxide, could offer more sustainable and atom-economical approaches. arkat-usa.org Research in this area would involve optimizing reaction conditions to achieve high yields and selectivity, particularly for substrates with functional groups susceptible to oxidation.
Flow Chemistry Synthesis: Continuous flow methodologies can offer significant advantages in terms of safety, scalability, and reaction control, especially for potentially exothermic oxidation reactions. Developing a flow-based synthesis for this compound could lead to a more efficient and reproducible manufacturing process.
Enzymatic and Biocatalytic Approaches: The exploration of enzymatic systems for the N-oxidation of pyridines is a burgeoning field. Identifying or engineering enzymes capable of selectively oxidizing the nitrogen atom of 4-(acetylaminomethyl)pyridine would represent a significant advancement in green chemistry.
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthesis Strategy | Potential Advantages | Key Research Challenges |
| Catalytic Oxidation | Higher efficiency, use of milder oxidants, potential for asymmetric oxidation. | Catalyst deactivation, substrate scope limitations, optimization of reaction conditions. |
| Flow Chemistry | Enhanced safety and control, improved scalability, potential for integration with other synthetic steps. | Initial setup costs, potential for clogging, requires specialized equipment. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, substrate specificity, operational stability of enzymes. |
Exploration of New Reactivity Modes and Catalytic Applications
Pyridine N-oxides are known to be more reactive than their parent pyridines towards both electrophilic and nucleophilic reagents. semanticscholar.org Future research should aim to uncover and exploit novel reactivity patterns of this compound.
C-H Activation and Functionalization: Recent advances have demonstrated the utility of the N-oxide group as a directing group for the transition-metal-catalyzed C-H functionalization of the pyridine ring at the ortho positions. researchgate.net Investigating the directed C-H activation of this compound could provide direct routes to previously inaccessible disubstituted pyridine derivatives. A new mode of reactivity involving C-H activation with actinide complexes has also been reported, opening avenues for unprecedented transformations. acs.org
Asymmetric Catalysis: Chiral pyridine N-oxides have emerged as powerful organocatalysts and ligands in asymmetric synthesis. nih.gov The development of chiral variants of this compound could lead to new catalysts for a range of stereoselective transformations, including allylations, aldol reactions, and Michael additions. nih.gov
Photocatalysis: The photoexcitation of pyridine N-oxides can lead to the formation of reactive intermediates. Exploring the photochemical and photophysical properties of this compound could unveil new reactivity, such as its potential use in light-driven C-H functionalization reactions. bohrium.com
Advanced Computational Studies for Predictive Design
Computational chemistry offers a powerful tool for understanding and predicting the properties and reactivity of molecules. nih.gov Advanced computational studies on this compound can provide valuable insights to guide experimental work.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be employed to elucidate the mechanisms of known and novel reactions involving this compound. This can help in optimizing reaction conditions and in the rational design of new transformations.
Prediction of Physicochemical Properties: Computational models can be used to predict key properties such as bond dissociation energies, dipole moments, and spectroscopic characteristics. nih.govnih.gov These predictions can aid in the design of experiments and the interpretation of experimental data.
Catalyst Design: For catalytic applications, computational screening can be used to design new chiral ligands or organocatalysts based on the this compound scaffold with enhanced activity and selectivity.
Integration of Pyridine N-Oxide Chemistry in Complex Molecule Synthesis
The unique reactivity of pyridine N-oxides makes them valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. semanticscholar.orgresearchgate.net Future research should focus on strategically incorporating this compound into synthetic routes.
Late-Stage Functionalization: The ability to functionalize the pyridine ring via C-H activation directed by the N-oxide group makes it an attractive strategy for the late-stage modification of complex molecules. This approach could be used to introduce new functional groups into molecules containing the 4-(acetylaminomethyl)pyridine moiety, allowing for the rapid generation of analogues for structure-activity relationship studies.
Synthesis of Bioactive Compounds: The substituted pyridine motif is a common feature in many biologically active compounds. researchgate.net The development of efficient synthetic routes starting from this compound could provide access to novel compounds with potential therapeutic applications.
Investigation of Further Molecular-Level Biological Mechanisms
While many pyridine derivatives have known biological activities, the specific molecular mechanisms of action are often not fully understood. Given that N-oxides are common metabolites of drugs, understanding their biological effects is crucial. acs.org
Interaction with Biomolecules: Studies should be conducted to investigate the potential interactions of this compound with biological targets such as enzymes and receptors. This could involve techniques like X-ray crystallography, NMR spectroscopy, and molecular docking simulations.
Metabolic Fate and Biotransformation: Investigating the metabolic pathways of this compound in biological systems is essential to understand its stability, potential toxicity, and whether the N-oxide itself or its metabolites are responsible for any observed biological activity.
Redox Activity: The N-oxide functionality can exhibit redox reactivity, which may be relevant to its biological effects. acs.org Research into the electrochemical properties of this compound and its ability to participate in biological redox processes could reveal novel mechanisms of action.
Q & A
Q. Why does 4-(acetylaminomethyl)pyridine N-oxide exhibit higher reactivity in electrophilic substitution compared to pyridine derivatives?
The N-oxide group introduces charge redistribution, creating partial positive charges at positions 2, 4, and 6, which activate the ring toward electrophilic attack. This enhanced reactivity is particularly pronounced at the 4-position due to steric and electronic factors. For example, polarization measurements confirm that the first electronic transition aligns with the short molecular axis, favoring substitution at C4 .
Q. What experimental methods are effective for determining regioselectivity in substitution reactions of pyridine N-oxide derivatives?
Regioselectivity can be assessed via chromatographic separation of isomers (e.g., 4- vs. 2-substituted products) and corroborated by UV-Vis spectroscopy to track electronic transitions. For instance, reactions with pyridine N-oxide yield a 4:1 ratio of 4- to 2-substituted isomers, statistically corrected for reactive positions . Polarization measurements further validate the preferred orientation of substituents .
Q. What is the role of PCl₃ in synthesizing pyridine derivatives from N-oxide precursors?
PCl₃ facilitates the removal of the N-oxide oxygen post-substitution, enabling access to derivatives that are challenging to synthesize directly. This step is critical in multi-step syntheses where the oxygen’s temporary activation is leveraged to direct reactivity .
Q. How does the N-oxide group influence aromaticity and electronic transitions in pyridine derivatives?
The N-oxide group reduces aromaticity by delocalizing electron density, lowering the energy gap between π→π* transitions. PPP computational models, though prone to underestimating transition energies, reveal reversed band orders in pyridine N-oxide compared to pyridine. Adjustments using MIM configurations improve alignment with experimental UV spectra .
Advanced Research Questions
Q. How can contradictions between experimental UV spectra and PPP computational models for pyridine N-oxide derivatives be resolved?
Systematic errors in PPP models arise from inadequate parametrization of azine transitions. Incorporating configuration interaction (MIM) analysis corrects discrepancies by accounting for excited-state mixing. For example, PPP predicts reversed transition orders in pyridine N-oxide, but MIM aligns with polarization data .
Q. What strategies optimize the synthesis of 4-substituted pyridine N-oxide derivatives amid competing pathways?
Steric directing groups (e.g., methyl substituents) and solvent choice (e.g., HMPT with K₂CO₃) enhance C4 selectivity. Evidence shows 2-methylpyridine N-oxide yields a >5:1 ratio of 2,4- vs. 2,6-isomers, while 3-methyl derivatives produce separable 3,4-:2,3-:2,5-isomer mixtures .
Q. How do steric effects influence regiochemical outcomes in substituted pyridine N-oxide reactions?
Steric hindrance at C2 positions (due to the activated N-oxide oxygen) biases reactivity toward C4. For example, pyridine N-oxide itself exhibits a 4:1 inherent preference for C4 substitution, confirmed by chromatographic and statistical analysis .
Q. What analytical techniques validate the electronic structure of this compound in diverse solvents?
Combined UV-Vis spectroscopy and computational modeling (PPP/MIM) are critical. Solvent-specific shifts in absorption bands, as seen in Table VI of Espenson (2003), highlight solvent-polarity effects on electronic transitions .
Q. How can isomerization steps in multi-step syntheses involving pyridine N-oxide be controlled?
Isomerization is solvent- and temperature-dependent. For example, acetic anhydride at 100°C converts 2,3-dimethyl-4-(trifluoroethoxy)pyridine N-oxide to hydroxymethyl derivatives, favoring thermodynamically stable products .
Q. What challenges arise in isolating 4-substituted isomers, and how are they addressed?
Isomers with similar polarities require high-performance liquid chromatography (HPLC) or column chromatography. For instance, 4- and 2-substituted isomers of 8h are separable despite moderate regioselectivity, enabling synthetic access to 4-substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
